molecular formula C16H11N3O5S B417105 5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B417105
M. Wt: 357.3g/mol
InChI Key: UXFDGLFBMZOLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, with various substituents including a nitro group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thioxo group can form covalent bonds with thiol groups in proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methyl-5-nitro-phenyl)-furan-2-carbaldehyde: Shares the furan and nitro substituents but lacks the pyrimidine ring.

    2-Methyl-5-nitrobenzaldehyde: Contains the nitro and methyl groups but lacks the furan and pyrimidine rings.

    Thiourea derivatives: Share the thioxo group but differ in the rest of the structure

Uniqueness

5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is unique due to its combination of a furan ring, a pyrimidine ring, a nitro group, and a thioxo group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H11N3O5S

Molecular Weight

357.3g/mol

IUPAC Name

5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H11N3O5S/c1-8-2-3-9(19(22)23)6-11(8)13-5-4-10(24-13)7-12-14(20)17-16(25)18-15(12)21/h2-7H,1H3,(H2,17,18,20,21,25)

InChI Key

UXFDGLFBMZOLOG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.